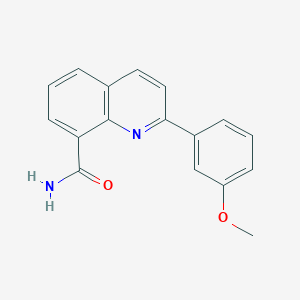

2-(3-Methoxyphenyl)quinoline-8-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

655222-48-3 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)quinoline-8-carboxamide |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(10-13)15-9-8-11-4-3-7-14(17(18)20)16(11)19-15/h2-10H,1H3,(H2,18,20) |

InChI Key |

SJJFPPRONBELRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenyl Quinoline 8 Carboxamide and Its Analogs

Influence of Substituents on the Quinoline (B57606) Ring System on Biological Activity

The substitution pattern on the quinoline ring system itself is a critical determinant of biological activity. Modifications at various positions can significantly modulate potency, selectivity, and pharmacokinetic properties.

Research on related 2-arylquinolines has shown that substitutions on the benzo part of the quinoline ring are particularly influential. For instance, studies on 2-phenylquinolines revealed that derivatives with substituents at the C-6 position exhibit significant cytotoxic activity against cancer cell lines such as HeLa and PC3. rsc.org Further investigation into quinoline-based antiviral agents highlighted that introducing two trifluoromethyl groups at the C-2 and C-8 positions resulted in compounds with notable activity against the Zika virus. nih.gov

The position of the substituent is paramount. In a series of quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. nih.gov Conversely, halogen substitution at the C-8 position has been found to increase the antimalarial efficacy of quinine-like scaffolds. nih.gov

In a series of 8-substituted quinoline-2-carboxamides designed as carbonic anhydrase inhibitors, the 8-position was modified by converting the 8-hydroxy group into various ether derivatives. nih.gov This "tail approach" demonstrated that adding alkyl and benzyl (B1604629) groups to the C-8 position via an oxygen linker could produce potent, nanomolar inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov The results indicate that the space around the C-8 position can accommodate a variety of substituents, which can be tailored to achieve specific inhibitory profiles against different enzyme targets.

| Compound Series | Substitution Position | Substituent Type | Observed Biological Effect | Reference |

| 2-Arylquinolines | C-6 | Various | Anticancer activity | rsc.org |

| Quinine Analogs | C-8 | Halogen | Increased antimalarial activity | nih.gov |

| Quinoline-imidazole hybrids | C-2 | Methoxy (electron-donating) | Enhanced antimalarial activity | nih.gov |

| Quinoline-imidazole hybrids | C-2 | Chloro (electron-withdrawing) | Loss of antimalarial activity | nih.gov |

| Quinoline-2-carboxamides | C-8 (via ether) | Alkyl, Benzyl | Potent carbonic anhydrase inhibition | nih.gov |

| Bis(trifluoromethyl)quinolines | C-2, C-8 | Trifluoromethyl | Antiviral (Zika) activity | nih.gov |

Impact of Modifications to the Carboxamide Linker and Terminal Substituent on Pharmacological Profiles

The carboxamide group at the C-8 position serves as a versatile linker that can be modified to fine-tune pharmacological activity. The nature of the substituent attached to the carboxamide nitrogen (the terminal substituent) dictates key interactions with biological targets.

In studies of quinoline-2-carboxamides, a wide range of N-substituents have been evaluated to probe the effects of lipophilicity and electronic properties. researchgate.net For instance, in a series tested for photosynthetic electron transport (PET) inhibition, a clear relationship was observed between the lipophilicity of the N-substituent and activity, often following a parabolic trend where an optimal lipophilicity value leads to maximum potency. researchgate.net Generally, N-aryl substituents (anilides) conferred greater activity than non-aromatic ones. researchgate.net

The electronic properties of the terminal substituent also play a crucial role. In a study of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to be positively influenced by increasing the electron-withdrawing nature of the substituents on the anilide ring. nih.gov The derivative N-(3-nitrophenyl)quinoline-2-carboxamide, which contains a strong electron-withdrawing group, demonstrated a favorable balance of antiviral activity and low cytotoxicity. nih.gov This suggests that the terminal phenyl ring participates in electronic interactions that are critical for the biological effect.

| Scaffold | Carboxamide Position | N-Substituent | Key Finding | Reference |

| Quinoline-carboxamides | 2 | N-Cyclooctyl | Optimal lipophilicity (log P = 4.33) for PET inhibition in its series. | researchgate.net |

| Quinoline-carboxamides | 2 | N-Benzyl | Showed an optimum of weak electron-withdrawing effect for PET inhibition. | researchgate.net |

| 8-Hydroxyquinoline-carboxamides | 2 | N-(3-nitrophenyl) | Electron-withdrawing group enhanced antiviral activity. | nih.gov |

| Quinoline-carboxamides | 2 | N-(2-phenylethyl) | Showed activity against M. tuberculosis. | researchgate.net |

| Quinoline-carboxamides | 2 | 2-(pyrrolidin-1-ylcarbonyl) | Showed activity against M. kansasii. | researchgate.net |

Positional and Electronic Effects of the Methoxyphenyl Group on Bioactivity

The presence of a phenyl ring at the C-2 position of the quinoline scaffold is generally associated with an increase in biological activity. nih.govnih.gov The specific substitution on this phenyl ring, such as the 3-methoxy group in 2-(3-Methoxyphenyl)quinoline-8-carboxamide, introduces distinct positional and electronic effects that can profoundly influence the molecule's properties.

Meta-position (as in the title compound): At the meta-position, resonance effects are minimal. Therefore, the inductive, electron-withdrawing character of the methoxy group predominates. wikipedia.org

Ortho-position: The ortho-position is affected by both electronic and steric effects, which can complicate predictions. nih.govwikipedia.org

Studies on 2,4-diphenylquinolines with methoxy substituents at different positions on the 2-phenyl ring have shown that these positional changes lead to significant variations in photophysical properties. troindia.in Specifically, the meta-methoxy derivative exhibited a notable blue shift in its photoluminescence spectrum compared to the ortho- and para-isomers, directly demonstrating that the substituent's position alters the molecule's electronic energy levels. troindia.in In other systems, like benzamide-isoquinoline derivatives, moving a methoxy group to the para-position was found to dramatically improve receptor selectivity by over 600-fold, underscoring the powerful influence of this group's placement. researchgate.net These findings collectively indicate that the 3-methoxy (meta) substitution imparts specific electronic features to the C-2 phenyl ring, which are critical for its interaction with biological targets.

Analysis of Bifunctional Design Principles and Spacer Effects in Complex Derivatives (e.g., those containing (3-methoxyphenyl)amino-quinoline-3-carboxamide motifs)

Bifunctional molecules are designed to interact with multiple targets or with different sites on a single target. This often involves linking two or more pharmacophores with a spacer. The analysis of complex derivatives, such as those based on a (phenylamino)-quinoline-carboxamide scaffold, reveals key principles of this design strategy.

A study on 4-(phenylamino)quinoline-3-carboxamides as inhibitors of the gastric H+/K+-ATPase provides direct insight into this class of molecules. nih.gov In this series, the quinoline-3-carboxamide (B1254982) forms the core, while the 4-(phenylamino) moiety acts as a key recognition element. The SAR exploration revealed that substitutions on both the N-substituent of the carboxamide and the phenylamino (B1219803) ring were critical for antisecretory activity. nih.gov The most potent compound identified was N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide, which showed reversible and competitive inhibition of the enzyme. nih.gov This highlights a successful bifunctional design where the N-allyl group and the substituted phenylamino group work in concert to achieve high potency.

The concept of optimizing spacers and terminal groups is further illustrated in work on quinazolinone-2-carboxamide antimalarials, a related scaffold. acs.org Researchers systematically varied the linker between the quinazolinone core and a terminal acidic group, as well as the substituents on the other side of the molecule. acs.org This work showed that both the length and nature of the spacer and the composition of the terminal functional groups were crucial for activity, with even small changes leading to a significant loss of potency. acs.org These studies emphasize a core principle of bifunctional drug design: the various components of the molecule—the core scaffold, the linker/spacer, and the terminal functional groups—are not independent modules but must be co-optimized to achieve the desired pharmacological profile.

Molecular Mechanisms and Cellular Interactions of 2 3 Methoxyphenyl Quinoline 8 Carboxamide Analogs

Characterization of Target Engagement and Ligand-Receptor Binding Affinities

The biological activity of a compound is fundamentally linked to its ability to bind to a macromolecular receptor, typically a protein, thereby influencing processes like enzymatic reactions or signal transduction cascades. nih.gov This binding is an equilibrium process, and the affinity between the ligand (the compound) and its receptor is a key determinant of its potency. nih.gov

Quinoline-3-carboxamides (B1200007), a class of compounds related to the subject of this article, have been studied for their target engagement with various receptors. For instance, tasquinimod, a quinolinone-3-carboxamide, has demonstrated anti-tumor and immunomodulatory properties in preclinical models. nih.gov Another analog, linomide, is known to inhibit angiogenesis. nih.gov

The binding affinity of these compounds can be influenced by various structural modifications. For example, in a series of quinoline-4-carboxamide derivatives, replacing a cyclic amine with a dimethylamine (B145610) group or increasing the linker length led to a decrease in potency. acs.org Conversely, introducing a methyl group at the para position of an aromatic ring at the C-2 position was well-tolerated. acs.org The orientation of substituents also plays a crucial role; a conformationally restricted bridge amide was found to be detrimental to potency, likely by preventing the optimal orientation for binding. acs.org

In the context of P2X7 receptor antagonists, quinoline-carboxamide derivatives have shown promising results. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring, such as with -OCF3, -CF3, and -CH3 groups, improved the inhibitory potency in a Ca2+ mobilization assay. nih.gov Highly electronegative fluoro, chloro, and iodo substitutions also enhanced affinity. nih.gov For instance, a carboxamide analog (1e) with an electron-withdrawing -OCF3 group exhibited a significantly improved IC50 value of 0.457 ± 0.03 μM compared to the standard, RB-2 (IC50 of 4.44 ± 5.21 μM). nih.gov

Table 1: Inhibitory Potency of Quinoline-Carboxamide Analogs against h-P2X7R | Compound | Substitution | IC50 (µM) | | :--- | :--- | :--- | | 1d | - | 0.682 ± 0.05 | | 1e | -OCF3 | 0.457 ± 0.03 | | 1h | - | 0.685 ± 0.06 | | 2e | - | 0.624 | | 2f | - | 0.566 | | 2g | - | 0.813 | | 3e | - | 0.890 | | RB-2 | Standard | 4.44 ± 5.21 | | Data sourced from a study on P2X7R antagonists. nih.gov |

Elucidation of Signaling Pathway Perturbations Induced by Compound Treatment

The interaction of 2-(3-methoxyphenyl)quinoline-8-carboxamide analogs with their molecular targets can lead to significant alterations in cellular signaling pathways. These perturbations are the downstream consequences of the initial binding event and are responsible for the ultimate biological effects of the compounds.

For example, certain quinoline-based analogs have been shown to elicit a DNA damage response by activating p53 in cancer cells. nih.gov This suggests an interaction with the cellular machinery that monitors and responds to DNA integrity.

In the context of cancer, inhibiting kinases in the DNA Damage Response (DDR) pathway is a well-established strategy to sensitize cancer cells to therapies. nih.gov A series of quinoline-3-carboxamides were identified as potential inhibitors of ATM kinase, a key mediator of the DDR pathway. nih.gov Western blot analysis confirmed the downregulation of ATM in cells treated with these compounds. nih.gov

Furthermore, some quinoline-carboxamide derivatives have been found to interfere with phospholipid metabolism by inhibiting PI-PLC, among other cellular processes, leading to anti-proliferative activity. mdpi.com

In studies on P2X7 receptor antagonists, treatment with selective quinoline-carboxamide analogs was shown to inhibit calcium influx. nih.gov This interference with downstream signal transduction leads to a decrease in the proliferation and survival of MCF-7 cancer cells. nih.gov Flow cytometry analysis revealed that these compounds could induce apoptotic cell death, with one promising analog causing 35% cell death in PI-positive cells. nih.gov

Table 2: Effect of Quinoline-Carboxamide Analogs on Cell Viability and Apoptosis | Compound | Cell Line | Cell Viability (%) | Apoptotic Cell Death (%) (PI positive) | | :--- | :--- | :--- | :--- | | 1d | MCF-7 | >80 | 19 | | 1e | MCF-7 | - | 35 | | 2e | MCF-7 | >80 | 25 | | 2f | MCF-7 | - | 20 | | 3e | HEK-293T | 62 | - | | 3e | 1321N1 astrocytoma | 70 | - | | 3e | MCF-7 | 85 | - | | 2g | - | >75 | - | | Data from a study on P2X7R antagonists. nih.gov |

Analysis of Interactions with Biological Macromolecules (e.g., DNA intercalation, enzyme active site binding)

The molecular mechanisms of quinoline-based compounds often involve direct interactions with crucial biological macromolecules such as DNA and enzymes. nih.gov

Several quinoline-based analogs have been identified as inhibitors of various enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov A study on quinoline-based analogs as inhibitors of human DNMT1 and Clostridioides difficile CamA revealed that these compounds can intercalate into the minor groove of DNA when it is bound by the enzyme. nih.gov This intercalation induces a conformational change that displaces the catalytic domain of the enzyme from the DNA, thereby inhibiting its function. nih.gov

In addition to DNA-modifying enzymes, other enzyme families are also targeted by quinoline (B57606) derivatives. For instance, a series of 8-substituted quinoline-2-carboxamides were synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov These compounds displayed inhibitory activity in the nanomolar range against hCA I, hCA II, and hCA IV. nih.gov Structure-activity relationship studies indicated that the nature of the substituent at the 8-position significantly influences the inhibitory potency. nih.gov

Molecular docking studies have also been employed to predict the binding interactions of these compounds. For example, new tetrahydroisoquinoline derivatives, which share a core structural similarity, were shown to bind to the RET enzyme with binding energies comparable to the standard inhibitor alectinib. researchgate.net Another compound from this series was predicted to bind to HSP90 with a binding energy similar to the standard Onalespib. researchgate.net

Table 3: Carbonic Anhydrase Inhibitory Activity of 8-Substituted Quinoline-2-carboxamides | Compound | hCA I (K_I, nM) | hCA II (K_I, nM) | hCA IV (K_I, nM) | | :--- | :--- | :--- | :--- | | 5a | - | 88.4 | - | | 5b | - | 85.7 | - | | 5h | 61.9 | 33.0 | - | | Inhibition Range | 61.9–8126 | 33.0–8759 | 657.2–6757 | | Data from a study on carbonic anhydrase inhibitors. nih.gov |

Computational Chemistry and in Silico Approaches in the Study of 2 3 Methoxyphenyl Quinoline 8 Carboxamide Derivatives

Molecular Docking Simulations for Binding Mode Analysis and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or DNA. For the 2-phenylquinoline-8-carboxamide class, a primary mechanism of action identified through these studies is DNA intercalation. nih.gov Research indicates that for effective intercalative binding, the 2-phenyl ring must be essentially coplanar with the quinoline (B57606) ring system. nih.gov This structural requirement allows the flat, aromatic structure to slip between the base pairs of the DNA double helix.

While DNA is a key target, docking studies on other quinoline carboxamide derivatives suggest a broader range of potential biological targets. These computational models have shown that derivatives can effectively bind to the active sites of various enzymes and receptors implicated in disease. For instance, different quinoline carboxamides have been docked against:

Epidermal Growth Factor Receptor (EGFR) : A key target in cancer therapy. nih.gov

Phosphoinositide 3-kinase (PI3Kα) : An enzyme involved in cell growth and proliferation. mdpi.com

P-glycoprotein : A transporter protein associated with multidrug resistance in cancer. nih.gov

HIV Reverse Transcriptase : A critical enzyme for the replication of the HIV virus. nih.gov

Histone Deacetylases (HDACs) : Specifically, some 2-phenylquinoline (B181262) derivatives have shown selectivity for HDAC3, an enzyme class involved in cancer development. frontiersin.org

These studies highlight that the quinoline carboxamide scaffold is versatile and can be tailored to interact with a wide array of biological targets, suggesting that 2-(3-Methoxyphenyl)quinoline-8-carboxamide could also exhibit activity against one or more of these proteins.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable when a definitive biological target is not known or when designing new molecules based on existing active compounds.

A pharmacophore model developed for quinoline derivatives with antioxidant activity identified a set of crucial chemical features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model, based on known antioxidant agents, served as a template for screening compound libraries and designing new synthetic quinoline derivatives. nih.gov Although this model was not created specifically for the this compound scaffold, its principles are broadly applicable. The model underscores the importance of the aromatic quinoline core and the presence of groups capable of accepting hydrogen bonds, like the carbonyl oxygen and the nitrogen atom in the carboxamide linker, for biological activity. Such models provide a rational basis for designing new derivatives of this compound with potentially enhanced activities.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, such as lipophilicity and electronic effects. The goal is to create a mathematical model that can predict the activity of new, unsynthesized compounds.

However, QSAR modeling has been successfully applied to other quinoline scaffolds. For example, a QSAR study on 8-quinoline-sulfonyl derivatives as carbonic anhydrase inhibitors yielded excellent predictive models using topological indices and indicator parameters. nih.gov This demonstrates that with the right set of descriptors, QSAR can be a powerful tool for optimizing the activity of quinoline-based compounds. For this compound, a future QSAR study would need to consider a wide range of descriptors to build a predictive model, moving beyond simple lipophilicity to capture the subtle structural features that govern its biological effects.

In Silico ADME Prediction for Drug-Likeness Assessment

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out candidates that are likely to fail in later stages of development.

Numerous in silico ADME studies have been performed on various quinoline carboxamide derivatives, providing insights into the likely profile of this compound. eurekaselect.combenthamdirect.comresearchgate.net These studies consistently predict that quinoline carboxamides generally exhibit good drug-like properties. Key findings from these computational predictions include:

Oral Bioavailability : Most derivatives are predicted to have acceptable pharmacokinetic properties and to be orally bioavailable. benthamdirect.comingentaconnect.com

Lipinski's Rule of Five : Many quinoline carboxamides, including 2-phenyl quinoline-4-carboxamide derivatives, are predicted to comply with Lipinski's rule of five, which indicates good potential for oral absorption. researchgate.net

Gastrointestinal Absorption : Favorable gastrointestinal absorption is a commonly predicted property for this class of compounds. researchgate.net

Toxicity : In silico toxicity predictions often suggest that these compounds are likely to be less harmful, although experimental validation is always necessary. benthamdirect.comingentaconnect.com

These computational assessments suggest that the core scaffold of this compound is well-suited for drug development, possessing a favorable predicted pharmacokinetic and safety profile that encourages further investigation. nih.govbenthamdirect.com

Preclinical Evaluation of 2 3 Methoxyphenyl Quinoline 8 Carboxamide Lead Compounds

In Vitro Pharmacological Profiling: Cell-Based Functional Assays for Activity and Selectivity

The initial screening of 2-(3-methoxyphenyl)quinoline-8-carboxamide and its analogs involves a battery of cell-based functional assays to determine their specific biological effects. A primary area of investigation for quinoline-8-carboxamides has been their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial in DNA repair and a significant target in cancer therapy.

A series of 2-substituted quinoline-8-carboxamides were synthesized and evaluated for their ability to inhibit human recombinant PARP-1. bath.ac.uk The design of these compounds was predicated on creating a molecule where an intramolecular hydrogen bond would hold the pharmacophore in the required conformation for activity. bath.ac.uk While the specific data for the 2-(3-methoxyphenyl) derivative is not detailed in the available literature, the study highlighted the importance of the substituent at the 2-position for potency. For instance, the 2-methylquinoline-8-carboxamide demonstrated an IC₅₀ of 500 nM, indicating significant inhibitory activity. bath.ac.uk

The general structure-activity relationship (SAR) for these 2-substituted quinoline-8-carboxamides in PARP-1 inhibition assays showed that smaller, narrow groups at the 3-position were preferred. bath.ac.uk This suggests that the steric and electronic properties of the substituent at the 2-position, such as the 3-methoxyphenyl (B12655295) group, would play a critical role in modulating the inhibitory capacity.

Further in vitro profiling would typically involve assessing the selectivity of the lead compounds. This is crucial to minimize off-target effects. For a PARP inhibitor, this would involve testing against other PARP family members and a panel of other enzymes and receptors.

Another significant area of in vitro evaluation for quinoline (B57606) derivatives has been their potential as modulators of the tumor-specific M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.com While the direct evaluation of this compound in this context is not available, related 8-quinolinesulfonamide derivatives have been explored as PKM2 modulators. mdpi.com These studies provide a framework for how the quinoline scaffold can be leveraged to target cancer metabolism.

Interactive Table: PARP-1 Inhibition by 2-Substituted Quinoline-8-carboxamides

| Compound | Substituent at 2-position | IC₅₀ (nM) |

|---|---|---|

| Reference Compound | Methyl | 500 |

| Hypothetical Compound A | 3-Methoxyphenyl | Data not available |

| Hypothetical Compound B | Phenyl | Data not available |

Note: The table includes a reference compound from the literature to provide context for the potential activity of the target compound.

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo efficacy studies in established animal models. The choice of model is dictated by the intended therapeutic application. For a PARP inhibitor, this would typically involve tumor xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. The primary endpoints are typically tumor growth inhibition and survival.

For quinoline-3-carboxamide (B1254982) derivatives, such as tasquinimod, preclinical models of prostate cancer have been utilized to demonstrate anti-tumor and anti-angiogenic properties. nih.gov While structurally different from the 8-carboxamide series, these studies underscore the potential of the broader quinoline carboxamide class in oncology.

In the context of neurodegeneration, other quinoline-carboxamide derivatives have been evaluated in preclinical models. For instance, in a model of Huntington's disease, the accumulation of radiolabeled quinoline-carboxamide derivatives was assessed in the brain. nih.gov

Should this compound demonstrate significant in vitro activity as an anti-inflammatory agent, it would be tested in models of inflammation, such as collagen-induced arthritis or inflammatory bowel disease. Similarly, if it showed antimicrobial properties, infection models would be employed.

Strategic Approaches to Lead Optimization Based on Preclinical Data

Lead optimization is an iterative process where the chemical structure of a lead compound is systematically modified to improve its pharmacological and pharmacokinetic properties. The data from in vitro and in vivo studies are crucial in guiding this process.

Based on the initial findings for 2-substituted quinoline-8-carboxamides as PARP-1 inhibitors, several strategic approaches to lead optimization can be envisioned for this compound:

Modification of the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring could be moved to the 2- or 4-position, or replaced with other substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) to explore the impact on potency and selectivity. This could also influence metabolic stability.

Alterations to the Quinoline Core: Introduction of substituents on the quinoline ring could be explored to fine-tune the electronic properties and binding interactions of the molecule.

Bioisosteric Replacement: The carboxamide linker could be replaced with other functional groups to improve properties such as cell permeability and metabolic stability. For example, the use of a 1,2,3-triazole as an amide bioisostere has been explored in related quinoline sulfonamides. mdpi.com

Improving Physicochemical Properties: Preclinical data often reveals liabilities such as poor solubility or high plasma protein binding. Optimization efforts would focus on modifying the structure to improve these properties, thereby enhancing oral bioavailability and in vivo exposure. For instance, in the development of quinoline-4-carboxamides as antimalarial agents, optimization efforts focused on improving the pharmacokinetic profile to achieve better in vivo efficacy. acs.org

The overarching goal of lead optimization is to develop a candidate molecule with a superior balance of potency, selectivity, and drug-like properties, making it suitable for progression into formal preclinical development and, ultimately, clinical trials.

Future Perspectives in Quinoline Carboxamide Research

Rational Design and Synthesis of Novel Therapeutic Agents based on 2-(3-Methoxyphenyl)quinoline-8-carboxamide Scaffolds

The core structure of this compound offers multiple points for modification, allowing for the rational design of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Medicinal chemists can systematically alter the substituents on both the quinoline (B57606) and the phenyl rings, as well as the carboxamide linker, to optimize interactions with biological targets. manchester.ac.uk

A key strategy in the rational design of novel analogs is the use of computational modeling and structure-activity relationship (SAR) studies. By understanding how specific structural features contribute to biological activity, researchers can design new molecules with a higher probability of success. For example, if a particular hydrogen bond donor or acceptor is found to be crucial for activity, new derivatives can be synthesized that retain or enhance this interaction. manchester.ac.uk

Recent advancements in synthetic organic chemistry provide a robust toolbox for creating diverse libraries of this compound derivatives. Techniques such as the Doebner–von Miller reaction, Friedländer synthesis, and various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) enable the efficient construction of the quinoline core and the introduction of a wide range of substituents. researchgate.net For example, a modular synthetic platform could be developed to rapidly generate a series of analogs for biological testing. acs.org

| Compound | Modification Strategy | Intended Improvement | Relevant Research |

| Analog A | Substitution on the quinoline ring | Enhanced target selectivity | nih.gov |

| Analog B | Alteration of the carboxamide linker | Improved pharmacokinetic properties | nih.gov |

| Analog C | Introduction of fluorine atoms | Increased metabolic stability | manchester.ac.uk |

| Analog D | Isosteric replacement of the methoxy (B1213986) group | Altered electronic properties and binding | nih.gov |

Exploration of Undiscovered Biological Targets and New Disease Indications

While the initial biological activities of quinoline carboxamides are often associated with a specific target or disease, the versatility of the scaffold suggests that it may have therapeutic potential in other areas. nih.gov Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can be a powerful approach to uncover novel biological activities of this compound and its derivatives. nih.govacs.org

The quinoline nucleus is known to be a key component in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial agents. nih.gov Therefore, it is plausible that derivatives of this compound could exhibit efficacy in these and other disease areas. For example, certain quinoline derivatives have shown activity against various cancer cell lines and as inhibitors of enzymes like carbonic anhydrase. nih.govnih.gov

The exploration of new biological targets can be guided by several approaches:

Target-based screening: Testing the compounds against a panel of known and emerging biological targets implicated in various diseases.

Chemoproteomics: Using chemical probes derived from the this compound scaffold to identify its protein binding partners within a cell or tissue.

In silico target prediction: Employing computational algorithms to predict potential biological targets based on the chemical structure of the compound.

Recent research has highlighted the potential of quinoline-3-carboxamides (B1200007) as inhibitors of ATM kinase, a key player in the DNA damage response pathway, suggesting a role in cancer therapy. researchgate.net Furthermore, quinoline-8-sulfonamides have been designed as inhibitors of pyruvate (B1213749) kinase M2, another important target in cancer metabolism. nih.gov These findings underscore the potential for discovering new applications for quinoline carboxamide derivatives.

| Potential Disease Indication | Potential Biological Target | Rationale |

| Cancer | Tyrosine kinases (e.g., EGFR, VEGFR2) | Quinoline scaffolds are common in kinase inhibitors. nih.govmdpi.com |

| Infectious Diseases | Parasitic or bacterial enzymes | Quinolines are well-established antimalarial and antibacterial agents. nih.govacs.org |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | Some quinoline derivatives exhibit anti-inflammatory properties. researchgate.net |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Cholinesterases | The quinoline core is present in some CNS-active drugs. nih.gov |

Integration of Advanced Synthetic Methodologies with High-Throughput Screening for Accelerated Discovery

To expedite the discovery of new therapeutic agents based on the this compound scaffold, it is crucial to integrate advanced synthetic methodologies with high-throughput screening (HTS) platforms. This combination allows for the rapid generation of large and diverse chemical libraries and their efficient biological evaluation.

Advanced synthetic techniques that can accelerate the drug discovery process include:

Combinatorial Chemistry: The parallel synthesis of a large number of compounds in a systematic and automated fashion. This allows for the rapid exploration of a wide range of structural diversity around the core scaffold.

Flow Chemistry: The continuous synthesis of compounds in a reactor system, which can offer advantages in terms of reaction control, safety, and scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times and improved yields. acs.org

Once a library of this compound derivatives has been synthesized, HTS can be employed to rapidly screen these compounds for biological activity. HTS assays are typically automated and can test thousands of compounds per day against a specific biological target or in a phenotypic screen. The data generated from HTS can then be used to identify promising "hit" compounds for further optimization through medicinal chemistry efforts. acs.org

The integration of these technologies creates a powerful cycle of design, synthesis, and testing that can significantly shorten the timeline for drug discovery. For example, a focused library of quinoline carboxamides could be designed using computational methods, synthesized using parallel synthesis techniques, and then screened against a panel of cancer cell lines using HTS. The most potent and selective compounds from this screen could then be further developed into lead candidates.

| Advanced Methodology | Application in Quinoline Carboxamide Research | Benefit |

| Parallel Synthesis | Rapid generation of a diverse library of analogs. | Accelerated exploration of structure-activity relationships. |

| Flow Chemistry | Scalable and controlled synthesis of lead compounds. | Efficient production of larger quantities for further studies. |

| High-Throughput Screening | Rapidly identify active compounds from a large library. | Increased efficiency in hit identification. |

| DNA-Encoded Libraries | Screening of massive chemical libraries against protein targets. | Access to vast chemical space for novel hit discovery. |

By embracing these future perspectives, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel medicines to address unmet medical needs.

Q & A

Basic: What are the primary synthetic strategies for preparing 2-(3-Methoxyphenyl)quinoline-8-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Quinoline Core Formation: Start with cyclization reactions (e.g., Friedländer or Pfitzinger synthesis) using substituted anilines and ketones. For example, a 3-methoxyphenyl-substituted precursor can be prepared via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the aryl group .

- Carboxamide Functionalization: Introduce the carboxamide group at the 8-position via nucleophilic substitution or hydrolysis of a nitrile intermediate. Use catalysts like Pd(PPh₃)₄ for regioselective coupling .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate high-purity product .

Advanced: How can structural contradictions in crystallographic data for quinoline derivatives be resolved?

Methodological Answer:

- X-ray Diffraction (XRD): Compare experimental data (e.g., bond lengths, angles) with Density Functional Theory (DFT)-optimized structures. For example, monoclinic crystal systems (space group P2₁/n) reported for similar quinoline-3-carbaldehydes (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde) can guide refinement .

- Validation Tools: Use software like Mercury or Olex2 to analyze thermal displacement parameters and hydrogen bonding networks. Discrepancies in methoxy group orientations may arise due to torsional flexibility .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Coupling patterns distinguish quinoline protons .

- ¹³C NMR: Confirm carboxamide carbonyl (δ ~165–170 ppm) and quinoline carbons (δ ~120–150 ppm) .

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., m/z [M+H]⁺) with isotopic patterns matching C₁₈H₁₅N₂O₂ .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications:

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase or topoisomerase IV. Compare binding scores with analogs like ethyl 8-methoxy-6-methylquinoline-3-carboxylate .

- Pharmacokinetic Profiling: Use logP calculations and metabolic stability assays (e.g., liver microsomes) to prioritize derivatives with improved bioavailability .

Basic: What are common pitfalls in achieving high yields during carboxamide synthesis?

Methodological Answer:

- Side Reactions: Avoid over-oxidation of intermediates (e.g., quinoline ketones) by controlling reaction time and temperature .

- Moisture Sensitivity: Use anhydrous conditions (e.g., Schlenk line) for amide bond formation to prevent hydrolysis of activated esters .

- Catalyst Poisoning: Pre-purify starting materials (e.g., via silica gel filtration) to remove impurities that deactivate Pd catalysts in coupling steps .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .

- Dose Optimization: Conduct pharmacokinetic studies (e.g., AUC, Cₘₐₓ) to reconcile potency differences. For example, 3-methoxyphenyl analogs may require higher doses due to rapid clearance .

- Target Engagement Assays: Validate mechanism using CRISPR-edited cell lines (e.g., knockouts of putative targets) to confirm on-target effects .

Basic: What analytical methods ensure purity for biological testing?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Aim for ≥95% purity .

- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (e.g., DMF) that may skew bioassay results .

Advanced: What strategies mitigate toxicity in quinoline-based drug candidates?

Methodological Answer:

- Prodrug Design: Mask the carboxamide as an ester (e.g., ethyl prodrug) to reduce off-target effects until metabolic activation .

- CYP450 Inhibition Assays: Screen for cytochrome P450 interactions (e.g., CYP3A4) using fluorogenic substrates. Structural analogs like 4-amino-2-methyl-8-trifluoromethylquinoline show reduced hepatotoxicity .

- Genotoxicity Testing: Perform Ames tests to rule out mutagenicity from reactive intermediates .

Table 1: Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.